

# Cinacalcet and Cardiovascular Outcomes: A Meta-Analysis Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the effects of **cinacalcet** on cardiovascular outcomes in patients with secondary hyperparathyroidism (SHPT) and chronic kidney disease (CKD). The data presented is compiled from major randomized controlled trials (RCTs) and subsequent meta-analyses, offering a comparative overview for research and development purposes.

#### **Executive Summary**

Cinacalcet, a calcimimetic agent, effectively lowers parathyroid hormone (PTH), serum calcium, and phosphorus levels in patients with SHPT on dialysis. Its role in improving cardiovascular outcomes, however, remains a subject of extensive research and debate. The landmark Evaluation of Cinacalcet HCl Therapy to Lower Cardiovascular Events (EVOLVE) trial, along with several meta-analyses, has provided valuable insights into this topic. While a definitive, statistically significant reduction in the primary composite cardiovascular endpoints was not consistently demonstrated in the intention-to-treat analyses of the EVOLVE trial, post-hoc analyses and some meta-analyses suggest potential benefits, particularly in reducing non-atherosclerotic cardiovascular events and in specific patient subgroups.

#### **Quantitative Data Summary**

The following tables summarize the key quantitative data from meta-analyses and the pivotal EVOLVE trial, comparing the effects of **cinacalcet** with placebo or standard care on major



cardiovascular outcomes.

Table 1: Meta-Analysis of Cinacalcet on All-Cause and Cardiovascular Mortality



| Meta-<br>Analysis/Study      | Number of<br>Patients | Outcome                                                   | Relative Risk<br>(RR) / Hazard<br>Ratio (HR)<br>(95% CI) | Conclusion                                           |
|------------------------------|-----------------------|-----------------------------------------------------------|----------------------------------------------------------|------------------------------------------------------|
| Various Meta-<br>Analyses    |                       |                                                           |                                                          |                                                      |
| Zhang et al.<br>(2019)       | 38,219                | All-Cause<br>Mortality                                    | 0.91 (0.89 - 0.94)                                       | Cinacalcet may reduce all-cause mortality.[1][2]     |
| Cardiovascular<br>Mortality  | 0.92 (0.89 - 0.95)    | Cinacalcet may reduce cardiovascular mortality.[1][2]     |                                                          |                                                      |
| Palmer et al.<br>(2013)      | 7,446                 | All-Cause<br>Mortality                                    | 0.97 (0.89 - 1.05)                                       | Little or no effect<br>on all-cause<br>mortality.[3] |
| Cardiovascular<br>Mortality  | 0.67 (0.16 - 2.87)    | Imprecise effect<br>on<br>cardiovascular<br>mortality.[3] |                                                          |                                                      |
| Hou et al. (2018)            | 8,481                 | All-Cause<br>Mortality                                    | 0.97 (0.89 - 1.05)                                       | Did not reduce<br>all-cause<br>mortality.[4][5]      |
| Cardiovascular<br>Mortality  | 0.95 (0.83 - 1.07)    | Did not reduce<br>cardiovascular<br>mortality.[4][5]      |                                                          |                                                      |
| EVOLVE Trial<br>(Unadjusted) | 3,883                 | All-Cause<br>Mortality or<br>MACE                         | 0.93 (0.85 - 1.02)                                       | No significant reduction.[6]                         |
| EVOLVE Trial<br>(Adjusted)   | 3,883                 | All-Cause<br>Mortality or<br>MACE                         | 0.88 (0.79 - 0.97)                                       | Nominally<br>significant<br>reduction.[6]            |



Table 2: EVOLVE Trial - Key Cardiovascular Endpoints (Intention-to-Treat Analysis)

| Endpoint                                                                                                                | Cinacalcet Group<br>(N=1948) | Placebo Group<br>(N=1935) | Hazard Ratio (95%<br>CI) |
|-------------------------------------------------------------------------------------------------------------------------|------------------------------|---------------------------|--------------------------|
| Primary Composite<br>Endpoint                                                                                           | 938 (48.2%)                  | 952 (49.2%)               | 0.93 (0.85 - 1.02)       |
| (All-cause mortality,<br>MI, hospitalization for<br>unstable angina, heart<br>failure, or peripheral<br>vascular event) |                              |                           |                          |
| All-Cause Mortality                                                                                                     | 797 (40.9%)                  | 834 (43.1%)               | 0.94 (0.85 - 1.04)       |
| Cardiovascular<br>Mortality                                                                                             | 453 (23.3%)                  | 482 (24.9%)               | 0.92 (0.81 - 1.04)       |
| Myocardial Infarction                                                                                                   | 131 (6.7%)                   | 155 (8.0%)                | 0.83 (0.66 - 1.05)       |
| Hospitalization for<br>Unstable Angina                                                                                  | 53 (2.7%)                    | 62 (3.2%)                 | 0.85 (0.59 - 1.22)       |
| Heart Failure                                                                                                           | 188 (9.7%)                   | 221 (11.4%)               | 0.83 (0.68 - 1.01)       |
| Peripheral Vascular<br>Event                                                                                            | 179 (9.2%)                   | 178 (9.2%)                | 1.00 (0.81 - 1.23)       |
| Sudden Death                                                                                                            | 137 (7.0%)                   | 171 (8.8%)                | 0.79 (0.63 - 0.99)       |

### **Experimental Protocols**

The methodologies of the key randomized controlled trials included in the meta-analyses are crucial for interpreting the results. The protocols for the EVOLVE and ADVANCE trials are detailed below as representative examples.

## EVOLVE (Evaluation of Cinacalcet HCl Therapy to Lower Cardiovascular Events) Trial

• Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[6]



- Patient Population: 3,883 hemodialysis patients with moderate to severe secondary hyperparathyroidism (intact PTH ≥ 300 pg/mL).[7]
- Inclusion Criteria: Patients aged 18 years or older receiving hemodialysis for at least 3 months.
- Exclusion Criteria: Recent cardiovascular events (myocardial infarction, unstable angina, stroke, or peripheral vascular disease event within 3 months), planned parathyroidectomy, or previous treatment with cinacalcet.
- Intervention:
  - Cinacalcet Group: Oral cinacalcet, with the dose titrated from 30 mg to 180 mg once daily to achieve a target PTH level.
  - Placebo Group: Matched placebo, with sham dose titrations.
- Standard Care: All patients were eligible to receive standard of care, including phosphate binders and vitamin D sterols, at the discretion of their treating physician.
- Primary Endpoint: A composite of time to all-cause mortality or the first non-fatal cardiovascular event (myocardial infarction, hospitalization for unstable angina, heart failure, or a peripheral vascular event).[8]
- Secondary Endpoints: Included individual components of the primary endpoint, cardiovascular mortality, and parathyroidectomy.

# ADVANCE (A Randomized Study to Evaluate the Effects of Cinacalcet plus Low-Dose Vitamin D on Vascular Calcification in Subjects with CKD Receiving Hemodialysis) Trial

- Study Design: A multinational, multicenter, randomized, open-label study.[9][10]
- Patient Population: 360 adult hemodialysis patients with moderate to severe secondary hyperparathyroidism (iPTH >300 pg/mL or bio-intact PTH >160 pg/mL) and a baseline



coronary artery calcification (CAC) score of ≥30.[9][10]

- Intervention:
  - Cinacalcet Group: Cinacalcet (30-180 mg/day) plus low-dose active vitamin D.[9][10]
  - Control Group: Flexible dosing of active vitamin D alone.[9][10]
- Primary Endpoint: Percentage change in CAC score from baseline to week 52, as assessed by cardiac computed tomography.[9][10]
- Key Feature: This trial focused on a surrogate endpoint (vascular calcification) rather than clinical cardiovascular events.[11][12]

## Mandatory Visualizations Signaling Pathway of Cinacalcet



Click to download full resolution via product page

Caption: Cinacalcet's mechanism of action on the parathyroid gland.

#### **Experimental Workflow of a Typical Cinacalcet RCT**





Click to download full resolution via product page

Caption: A generalized workflow for a randomized controlled trial of cinacalcet.



#### **Logical Relationship of Evidence Synthesis**



Click to download full resolution via product page

Caption: The process of evidence synthesis for **cinacalcet**'s cardiovascular effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Validation & Comparative





- 1. Cinacalcet Treatment Significantly Improves All-Cause and Cardiovascular Survival in Dialysis Patients: Results from a Meta-Analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. 4 Evidence and interpretation | Cinacalcet for the treatment of secondary hyperparathyroidism in patients with end-stage renal disease on maintenance dialysis therapy | Guidance | NICE [nice.org.uk]
- 4. Cinacalcet versus Placebo for secondary hyperparathyroidism in chronic kidney disease patients: a meta-analysis of randomized controlled trials and trial sequential analysis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Evaluation of Cinacalcet Therapy to Lower Cardiovascular Events (EVOLVE): rationale and design overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study design and subject baseline characteristics in the ADVANCE Study: effects of cinacalcet on vascular calcification in haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The ADVANCE study: a randomized study to evaluate the effects of cinacalcet plus lowdose vitamin D on vascular calcification in patients on hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Cinacalcet and Cardiovascular Outcomes: A Meta-Analysis Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662232#meta-analysis-of-cinacalcet-s-effects-on-cardiovascular-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com